Home > Products > Screening Compounds P132606 > (S)-tosufloxacin(1+)
(S)-tosufloxacin(1+) -

(S)-tosufloxacin(1+)

Catalog Number: EVT-1596532
CAS Number:
Molecular Formula: C19H16F3N4O3+
Molecular Weight: 405.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-tosufloxacin(1+) is a 1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl]pyrrolidin-3-aminium having S configuration. It is a conjugate acid of a (S)-tosufloxacin. It is an enantiomer of a (R)-tosufloxacin(1+).
Source

(S)-Tosufloxacin(1+) is synthesized through various chemical methods that involve the modification of existing fluoroquinolone structures. The synthesis typically employs organic solvents and specific reagents to achieve the desired chemical transformations.

Classification

(S)-Tosufloxacin(1+) falls under the category of fluoroquinolone antibiotics. These compounds are characterized by their synthetic nature and their mechanism of action, which involves the inhibition of bacterial DNA synthesis.

Synthesis Analysis

Methods

The synthesis of (S)-tosufloxacin(1+) can be achieved through several methods, with a focus on optimizing yield and purity. One effective method involves the reaction of specific amino compounds with strong bases in organic solvents such as dichloromethane or acetone, often in the presence of weak acid salts like sodium bicarbonate.

Technical Details

  • Reaction Solvent: Commonly used solvents include dichloromethane and methanol.
  • Temperature Control: Reactions are typically conducted at temperatures ranging from 35 to 70 degrees Celsius.
  • Yield Optimization: The synthesis process aims for yields exceeding 80% to 90%, depending on the specific method employed. For instance, one method reported a yield of approximately 90% for tosufloxacin tosilate monohydrate .
Molecular Structure Analysis

Structure

(S)-Tosufloxacin(1+) has a complex molecular structure characterized by a naphthyridine core with multiple functional groups, including fluorine atoms that enhance its antibacterial properties.

Data

  • Molecular Formula: C18H17ClF2N4O3S
  • Molecular Weight: Approximately 404.87 g/mol
  • Structural Features: The compound includes a 6-fluoro and a 7-chloro substituent, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

(S)-Tosufloxacin(1+) undergoes various chemical reactions during its synthesis and application. Key reactions include:

  • Nucleophilic Substitution: Involves the introduction of fluorine and chlorine atoms into the naphthyridine structure.
  • Acid-Base Reactions: Utilized during the formation of tosylate derivatives from tosufloxacin.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent recovery processes, to ensure high purity and yield. For example, after completion of reactions, solvents like dichloromethane are distilled off and reused, minimizing waste .

Mechanism of Action

Process

(S)-Tosufloxacin(1+) exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes essential for DNA replication and transcription in bacteria.

Data

  • Inhibition Concentration: Studies have shown effective inhibition at low concentrations (nanomolar range) against various Gram-negative bacteria.
  • Uptake Studies: Research indicates differential uptake mechanisms compared to other fluoroquinolones, suggesting unique interaction profiles with bacterial membranes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and acetone but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of fluoroquinolones, particularly in nucleophilic substitution reactions.
Applications

Scientific Uses

(S)-Tosufloxacin(1+) is primarily utilized in clinical settings for treating infections caused by susceptible bacteria. It has been studied extensively for its efficacy against:

  • Respiratory Infections: Effective against pathogens responsible for pneumonia and bronchitis.
  • Urinary Tract Infections: Commonly prescribed for infections caused by Escherichia coli and other uropathogens.
  • Veterinary Medicine: Used in treating bacterial infections in livestock due to its broad-spectrum activity.
Synthetic Pathways and Structural Optimization of (S)-Tosufloxacin(1+)

Enantioselective Synthesis Strategies for (S)-Tosufloxacin(1+) Derivatives

Enantioselective synthesis of quinolone antibiotics remains challenging due to the need for precise stereocontrol at the C-7 position, where the 3-aminopyrrolidinyl group resides. Modern approaches leverage several catalytic systems:

  • Biocatalytic Resolution: Lipases and esterases achieve >98% enantiomeric excess (ee) in hydrolyzing ester precursors of tosufloxacin intermediates. This method benefits from mild conditions but requires optimization for volumetric productivity [7].
  • Organocatalyzed Asymmetric Amination: Chiral ammonium salts (e.g., derived from cinchona alkaloids) facilitate nucleophilic displacement reactions at C-7, installing the pyrrolidinyl moiety with 90–95% ee. Catalyst loading can be reduced to 2–5 mol% in continuous flow systems [7].
  • Transition Metal Catalysis: Palladium complexes with BINAP ligands enable Suzuki couplings for introducing the 2,4-difluorophenyl group at N-1 with enantioselectivity >99%. This method integrates well with late-stage functionalization [7].

Table 1: Performance Metrics of Enantioselective Methods for (S)-Tosufloxacin(1+) Synthesis

MethodEnantiomeric Excess (%)Catalyst LoadingReaction Time (h)Key Advantage
Biocatalytic Resolution98–99.510–15 g/L enzyme24–48Solvent-free conditions
Organocatalysis90–952–5 mol%12–18Continuous flow compatible
Pd/BINAP Coupling>990.5–1 mol%4–8Tolerance to diverse substituents

Continuous flow asymmetric synthesis has emerged as a high-efficiency platform, enhancing mass transfer and enabling telescoped multistep processes. Immobilized chiral catalysts in packed-bed reactors demonstrate productivity improvements of 3–5× compared to batch systems [7].

Role of 2,4-Difluorophenyl and 3-Amino-1-Pyrrolidinyl Substituents in Bioactivity

The 2,4-difluorophenyl group at N-1 critically influences DNA gyrase binding affinity. Fluorine atoms inductively withdraw electron density, enhancing π-stacking interactions with purine bases in the enzyme-DNA complex. This group’s hydrophobic character also improves membrane penetration, as evidenced by 8-fold higher intracellular accumulation in Staphylococcus aureus compared to non-fluorinated analogs [3] [8].

The 3-aminopyrrolidinyl moiety at C-7 provides three key bioactivity enhancements:

  • Stereospecific Topoisomerase Inhibition: The (S)-configuration aligns with a hydrophobic pocket in topoisomerase IV, forming hydrogen bonds via its primary amine with Asp432 (E. coli numbering). This interaction disrupts ATP hydrolysis essential for DNA decatenation [8].
  • Extended Spectrum: The pyrrolidine’s basic nitrogen (pKa ≈ 8.5) protonates under physiological conditions, enhancing water solubility and gram-negative activity. Derivatives lacking this group show 32–64× higher MIC values against Pseudomonas aeruginosa [3].
  • Reduced Resistance Development: Molecular dynamics simulations indicate the 3-amino group forms a stable salt bridge with Glu477 of gyrase, preventing common resistance mutations like GyrA Ser83Leu [8].

Table 2: Bioactivity Impact of Key Substituents in (S)-Tosufloxacin(1+)

SubstituentTarget InteractionPhysicochemical EffectBiological Consequence
2,4-Difluorophenyl (N-1)π-Stacking with DNA bases↑ Lipophilicity (log P +0.7)Enhanced gram-positive coverage
3-Aminopyrrolidinyl (C-7)H-bond with Asp432; salt bridge with Glu477↑ Water solubility (log S +1.2)Broader spectrum; reduced resistance frequency

Novel Catalytic Methods for N-1 Functionalization in Quinolone Scaffolds

N-1 functionalization represents a pivotal step in quinolone synthesis, traditionally hampered by poor regioselectivity. Recent advances address this through:

  • Transition Metal-Catalyzed C–N Coupling: Copper(I)/phenanthroline complexes enable Ullmann-type coupling between 7-halo-quinolones and 2,4-difluoroaniline at 80°C. This method achieves >95% regioselectivity without protecting groups, a significant improvement over classical thermal condensation (70–75% yield) [6].
  • Photoredox Catalysis: Ru(bpy)₃Cl₂ under blue LED irradiation generates aryl radicals from aniline precursors, facilitating N-1 arylation at ambient temperature. Electron-deficient anilines react preferentially, enabling late-stage diversification [6].
  • Microwave-Assisted Solventless Synthesis: Neat mixtures of tetrafluorobenzoic acid precursors and anilines undergo cyclization under microwave irradiation (150°C, 20 min), producing N-1 substituted quinolones in 85% yield with 99% purity. This approach eliminates solvent waste and reduces reaction times 6-fold [6].

Continuous flow hydrogenation using Pd/C catalysts (20 bar H₂, 60°C) cleanly reduces nitro groups in pyrrolidine precursors, avoiding over-reduction side products common in batch processes. Integrated in-line FTIR monitoring ensures real-time quality control during (S)-tosufloxacin(1+) synthesis [7].

Solvent-Mediated Crystallization and Purification Techniques

Solvent selection critically governs the crystallization efficiency and polymorphic purity of (S)-tosufloxacin(1+). Key developments include:

  • Chlorinated Solvent Systems: Dichloromethane (DCM) replaces high-boiling polar solvents like dimethylformamide (DMF) in the final cyclization step. DCM’s low boiling point (40°C) enables distillation recovery at >85% yield and 99.5% purity, significantly reducing waste [4]. Post-reaction, adding methanol induces crystallization while dissolving impurities (primarily regioisomeric byproducts). Optimal crystallization occurs at 5–8°C, yielding 87.6% pure (S)-tosufloxacin(1+) tosylate with <0.3% enantiomeric impurities [4].
  • Ethanol/Water Antisolvent Crystallization: Gradual addition of deionized water to ethanolic solutions of the free base generates micronized particles (D₅₀ ≈ 5 μm) with improved dissolution kinetics. Process analytical technology (PAT) monitors crystal growth in real-time, ensuring consistent particle size distribution [4].
  • Green Solvent Alternatives: Cyclopentyl methyl ether (CPME) demonstrates promise as a sustainable alternative, offering comparable yield (84%) and purity (98.5%) to DCM. Its higher boiling point (106°C) simplifies solvent recovery via distillation [6].

Table 3: Solvent Systems for Crystallization of (S)-Tosufloxacin(1+) Tosylate

Solvent SystemRecovery Rate (%)Purity (%)Particle Size (D₅₀, μm)Environmental Impact
Dichloromethane/Methanol>8599.515–20Moderate (requires recycling)
Ethanol/Water9298.85–8Low (biodegradable)
CPME8998.510–15Low (renewable feedstock)

Supersaturation control via controlled cooling (0.5°C/min) from 40°C to 5°C prevents oiling-out and ensures uniform crystal habit. XRPD analysis confirms form II polymorph dominance (>95%), which exhibits superior storage stability compared to metastable forms [4].

Properties

Product Name

(S)-tosufloxacin(1+)

IUPAC Name

[(3S)-1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-1,8-naphthyridin-2-yl]pyrrolidin-3-yl]azanium

Molecular Formula

C19H16F3N4O3+

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/p+1/t10-/m0/s1

InChI Key

WUWFMDMBOJLQIV-JTQLQIEISA-O

Canonical SMILES

C1CN(CC1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Isomeric SMILES

C1CN(C[C@H]1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.